2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide

Physicochemical profiling Drug-likeness Screening library selection

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide (CAS 1396887-14-1, molecular formula C21H30N4O, molecular weight 354.498 g/mol) is a small-molecule screening compound that embeds a 3,5-dimethylpyrazole motif linked via a methylene bridge to a piperidine ring, which is further N-functionalized with an N-phenethylacetamide group. This compound belongs to the broader pyrazolylpiperidine acetamide chemotype, a scaffold that has been explored for N-type calcium channel blockade, dopamine D4 receptor antagonism, and CCR1 receptor modulation.

Molecular Formula C21H30N4O
Molecular Weight 354.498
CAS No. 1396887-14-1
Cat. No. B2972608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide
CAS1396887-14-1
Molecular FormulaC21H30N4O
Molecular Weight354.498
Structural Identifiers
SMILESCC1=CC(=NN1CC2CCN(CC2)CC(=O)NCCC3=CC=CC=C3)C
InChIInChI=1S/C21H30N4O/c1-17-14-18(2)25(23-17)15-20-9-12-24(13-10-20)16-21(26)22-11-8-19-6-4-3-5-7-19/h3-7,14,20H,8-13,15-16H2,1-2H3,(H,22,26)
InChIKeySKJWHZQDTGRYEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide: Core Identity for Procurement Screening


2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide (CAS 1396887-14-1, molecular formula C21H30N4O, molecular weight 354.498 g/mol) is a small-molecule screening compound that embeds a 3,5-dimethylpyrazole motif linked via a methylene bridge to a piperidine ring, which is further N-functionalized with an N-phenethylacetamide group . This compound belongs to the broader pyrazolylpiperidine acetamide chemotype, a scaffold that has been explored for N-type calcium channel blockade, dopamine D4 receptor antagonism, and CCR1 receptor modulation [1][2]. The compound is commercially available from multiple screening library vendors at a typical purity of 95% .

Why Generic Analogs of 2-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide Cannot Be Interchanged Without Data


Within the pyrazolylpiperidine acetamide class, even minor structural modifications—such as repositioning the pyrazole substitution from N1-methyl to C4-ethyl, replacing the phenethyl amide appendage with a chloro-methoxyphenyl group, or swapping the pyrazole for a thiadiazole heterocycle—produce compounds with distinct computed physicochemical properties (LogP, tPSA, hydrogen bonding capacity) and, in characterized analogs, divergent target selectivity profiles [1]. Critically, this specific compound (CAS 1396887-14-1) has no publicly disclosed biological activity data; therefore, any assumption of functional equivalence to a more characterized analog such as pyrazolylpiperidine N-type calcium channel blockers or dopamine D4 receptor ligands is scientifically unjustified. Procurement decisions based solely on scaffold similarity risk selecting a compound with unknown potency, selectivity, or pharmacokinetic behavior [2].

Quantitative Evidence Guide: 2-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide vs. Closest Analogs


Physicochemical Property Differentiation: Target Compound vs. Closest 3D Analog (94% Similarity)

Compared to its closest commercially catalogued 3D analog—N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-2-(4-phenyl-1-piperidinyl)acetamide (Hit2Lead ID 49651478, 3D similarity 94%)—the target compound differs in three key computed physicochemical descriptors relevant to permeability and solubility-guided library subset selection. The analog has a lower topological polar surface area (tPSA 49.0 Ų vs. 52.2 Ų for the target compound), one fewer hydrogen bond donor (1 vs. 1), and one fewer hydrogen bond acceptor (2 vs. 3) . These differences, while modest, place the two compounds in distinct property bins when applying common CNS drug-likeness or lead-like criteria [1].

Physicochemical profiling Drug-likeness Screening library selection

Molecular Weight and Fractional Saturation Differentiation vs. Thiadiazole and Benzimidazole Analogs

The target compound (MW = 354.5 Da) is heavier than the thiadiazole analog 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-phenethylacetamide (MW ≈ 330.4 Da), and lighter than the benzimidazole analog 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate (MW = 480.6 Da as oxalate salt; ~390 Da free base) . Additionally, the fraction of sp³-hybridized carbons (Fsp³ = 0.52) places the target compound in a moderately saturated region of chemical space distinct from the more planar benzimidazole analog [1].

Lead-like properties Fragment-based screening Molecular complexity

Class-Level Biological Activity Context: Pyrazolylpiperidine N-Type Calcium Channel Blocker Scaffold

A structurally related pyrazolylpiperidine chemotype has been optimized as selective N-type calcium channel (Cav2.2) blockers. A representative compound from this series (structure disclosed in Subasinghe et al., 2012) demonstrated in vivo efficacy in rat models of inflammatory and neuropathic pain following oral administration [1]. However, the target compound (CAS 1396887-14-1) was not part of this specific lead optimization series; its biological activity at Cav2.2 or any other ion channel has not been publicly reported. This evidence is class-level inference only and cannot be used to claim target engagement for the specific compound [2].

Ion channel pharmacology Pain research Calcium channel blockade

Absence of Biological Annotation: Target Compound vs. Characterized Chemotype Members

The target compound (CAS 1396887-14-1) has zero annotated biological activities in the ChEMBL, BindingDB, and PubChem BioAssay databases as of the latest data freeze [1][2]. In contrast, structurally analogous pyrazolylpiperidine compounds with disclosed activity—such as certain N-type calcium channel blockers and dopamine D4 receptor ligands—have quantitative Ki/IC50 data points (e.g., dopamine D4 Ki = 61 nM for a phenethyl-piperidine-pyrazole analog reported in Thurkauf et al., 1997) [3]. This lack of annotation represents a significant data gap: the compound cannot be differentiated from inactive or toxic analogs on the basis of public information, making it a higher-risk procurement choice for any target-specific campaign.

Screening library selection Data confidence Procurement risk assessment

Appropriate Application Scenarios for 2-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide Based on Current Evidence


Diverse Screening Library Augmentation for Phenotypic or Target-Agnostic Campaigns

Given its location in a region of moderately saturated chemical space (Fsp³ = 0.52) with MW < 400 Da and a computed LogP of approximately 2.80, this compound can serve as a diversity-enhancing element in a general-purpose small-molecule screening library . Its lack of annotated bioactivity (ChEMBL, BindingDB, PubChem negative) makes it suitable for inclusion in discovery programs where compound novelty and unexplored chemical space are prioritized, provided that procurement is accompanied by an acceptance of the associated data uncertainty [1].

Pyrazolylpiperidine SAR Exploration as a Scaffold-Hopping Starting Point

For medicinal chemistry teams pursuing N-type calcium channel (Cav2.2) blockers or dopamine D4 receptor modulators, this compound presents a distinct substitution pattern (N1-pyrazole methylene linker to piperidine, N-phenethyl acetamide) that differs from the optimized leads disclosed by Subasinghe et al. (2012) and Thurkauf et al. (1997) [2][3]. It may serve as a scaffold-hopping input or a negative control in SAR studies, provided that the procuring team commits to generating all primary biological data de novo.

Computational Chemistry and In Silico Screening Model Building

The compound's well-defined structure, commercial availability, and absence of prior biological annotation make it a suitable candidate for prospective computational docking, pharmacophore modeling, or machine learning training set expansion. Its physicochemical profile (tPSA = 52.2 Ų, HBD = 1, HBA = 3, LogP = 2.80) places it within oral drug-like space, and its lack of annotated off-target liabilities reduces the risk of introducing pre-existing bias into computational models [1].

Analytical Reference Standard Procurement for Method Development

At a typical vendor purity of 95% (HPLC), this compound can be procured as a reference standard for liquid chromatography-mass spectrometry (LC-MS) method development or for the calibration of analytical instruments in chemical biology workflows involving the pyrazolylpiperidine acetamide chemotype . Its well-characterized molecular formula (C21H30N4O) and monoisotopic mass (354.24196 Da) facilitate accurate mass method setup.

Quote Request

Request a Quote for 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.